4-cyclohexyl-3-(phenoxymethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
Description
Properties
IUPAC Name |
4-cyclohexyl-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c20-15-17-16-14(11-19-13-9-5-2-6-10-13)18(15)12-7-3-1-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFSOGPLRUAVHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NNC2=S)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-3-(phenoxymethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves the cyclization of appropriate thiosemicarbazide. One common method includes the reaction of thiosemicarbazide with cyclohexyl isocyanide and phenoxymethyl chloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol at room temperature, leading to the formation of the desired triazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-3-(phenoxymethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of triazole derivatives, including 4-cyclohexyl-3-(phenoxymethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione, as antiviral agents. Triazole compounds have been investigated for their ability to inhibit viral replication through various mechanisms. For instance:
- HIV Inhibition : Triazole derivatives have shown promise against HIV. Compounds similar to this compound were found to exhibit significant anti-HIV activity, with some analogs achieving low EC50 values (effective concentration for 50% inhibition) .
- Broad-Spectrum Antiviral Agents : The compound has been evaluated for its effectiveness against multiple viruses beyond HIV. Its structure suggests that it may inhibit various viral enzymes essential for replication .
Anticancer Properties
The compound's structural features also indicate potential anticancer properties. Research into similar triazole compounds has revealed:
- Cell Proliferation Inhibition : Studies have demonstrated that triazoles can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
- Synergistic Effects : When combined with other chemotherapeutic agents, triazoles may enhance the overall efficacy of cancer treatment regimens .
Agricultural Chemistry
Fungicidal Activity
In agricultural applications, this compound has shown potential as a fungicide:
- Fungal Pathogen Inhibition : Triazole derivatives are known to inhibit the biosynthesis of ergosterol in fungi, which is critical for fungal cell membrane integrity. This mechanism makes them effective against various fungal pathogens affecting crops .
Case Study 1: Antiviral Efficacy Against HIV
A recent study synthesized several triazole derivatives and evaluated their antiviral activity against HIV. Among these derivatives was a compound structurally similar to this compound. The study reported an EC50 value of less than 10 μM for effective inhibition of HIV replication in vitro .
Case Study 2: Agricultural Application
In agricultural research focusing on crop protection against fungal diseases, triazole compounds were tested for their fungicidal activity against Fusarium species. The results indicated that compounds similar to this compound exhibited significant antifungal activity with an IC50 value below the threshold required for effective field application .
Mechanism of Action
The mechanism of action of 4-cyclohexyl-3-(phenoxymethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Substituents
Key Observations :
- Substituent Impact: Bulky groups like cyclohexyl or aryl moieties (e.g., naphthyl in 2d) enhance antifungal activity by improving membrane penetration . The phenoxymethyl group in the target compound may similarly contribute to lipophilicity.
Physicochemical and Spectral Properties
Table 2: Comparative Spectral Data
Key Observations :
- IR Signatures : The C=S stretch in triazole-thiones consistently appears near 1220–1243 cm⁻¹, as seen in analogs .
- Acidity: pKa values of triazole-thiones range from 8.2–10.5 in non-aqueous solvents, influenced by electron-withdrawing/donating substituents . The target compound’s phenoxymethyl group (electron-donating) may lower acidity compared to chloro-substituted analogs.
Computational and Crystallographic Insights
- Gaussian Calculations: Studies on 3-benzyl-4-(3-benzenesulfonyloxy-4-methoxybenzylidenamino) analogs reveal charge distribution patterns affecting stability .
- Crystallography : SHELX software is widely used for small-molecule refinement , suggesting its applicability for resolving the target compound’s crystal structure.
Biological Activity
4-Cyclohexyl-3-(phenoxymethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial properties and structure-activity relationships (SAR).
The compound has the molecular formula and a molecular weight of 289.4 g/mol. It is categorized under the triazole-thione derivatives, which are known for their diverse pharmacological activities.
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions with thiosemicarbazides. Characterization techniques such as NMR and FTIR spectroscopy confirm the structure and purity of the compound.
Antimicrobial Activity
The biological activity of this compound has been evaluated against various microorganisms. The following table summarizes its antimicrobial effects:
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Gram-positive bacteria | 250 - 500 | Moderate |
| Gram-negative bacteria | >1000 | Mild or no activity |
| Candida albicans | 500 | Moderate |
| Other Candida spp. | >1000 | Mild or no activity |
The compound exhibits moderate antibacterial activity against Gram-positive bacteria with MIC values ranging from 250 to 500 µg/mL. In contrast, it shows limited effectiveness against Gram-negative bacteria and other fungal strains at higher concentrations .
Structure-Activity Relationship (SAR)
Research indicates that modifications in the phenyl or cyclohexyl groups can significantly affect the biological activity of triazole derivatives. The presence of electron-withdrawing groups on the phenyl ring enhances the antimicrobial potency. For instance, derivatives with halogen substitutions have shown increased activity compared to their unsubstituted counterparts .
Case Studies
A notable study evaluated the antibacterial efficacy of a copper(II) complex derived from this triazole-thione compound. The complex demonstrated superior antibacterial properties compared to the free ligand, particularly against Gram-positive strains such as Staphylococcus aureus. This suggests that metal coordination may enhance the biological effectiveness of triazole derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-cyclohexyl-3-(phenoxymethyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiosemicarbazides can react with cyclohexyl isothiocyanate under reflux in ethanol to form the triazole-thione core. Subsequent functionalization with phenoxymethyl groups is achieved using alkylation agents like bromomethyl phenyl ether in basic conditions (e.g., KOH/DMF) .
- Key Reaction Conditions :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | Cyclohexyl isothiocyanate, ethanol, reflux | 65–75% | |
| Phenoxymethyl addition | Bromomethyl phenyl ether, KOH/DMF, 60°C | ~70% |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- IR Spectroscopy : Identifies thione (C=S) stretches at ~1200–1250 cm⁻¹ and triazole ring vibrations at 1500–1600 cm⁻¹ .
- NMR : H-NMR shows resonances for the cyclohexyl protons (δ 1.2–2.1 ppm), phenoxymethyl CH (δ 4.5–5.0 ppm), and aromatic protons (δ 6.8–7.4 ppm). C-NMR confirms the thione carbon at δ 170–175 ppm .
- X-ray Crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths (e.g., C–S = 1.68 Å) and dihedral angles, critical for confirming stereochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Methodological Answer :
- Solvent Optimization : Replacing ethanol with DMF increases phenoxymethylation efficiency due to better solubility of intermediates .
- Catalyst Screening : NaBH in ethanol for reduction steps improves yields (e.g., 81.55% for compound 5a) by minimizing side reactions .
- Temperature Control : Lowering reaction temperatures during sensitive steps (e.g., <60°C) prevents decomposition of the thione group .
- Data-Driven Example :
| Compound | Solvent | Catalyst | Yield |
|---|---|---|---|
| 4d | Ethanol | None | 69.4% |
| 5a | Ethanol/Water | NaBH | 81.55% |
Q. How can computational methods resolve contradictions between experimental and theoretical structural data?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09W with B3LYP/6-311G(d,p) to optimize geometry and calculate NMR/IR spectra. Compare with experimental data using regression analysis (δ = a·δ + b) to identify systematic deviations .
- Software Tools : VEDA4F for IR band assignments and Multiwfn for electron density analysis (e.g., HOMO-LUMO gaps affecting reactivity) .
Q. What strategies validate the biological activity of derivatives against antimicrobial targets?
- Methodological Answer :
- SAR Studies : Modify substituents (e.g., replacing phenyl with pyridinyl) and assay against Gram-positive bacteria. Use MIC (Minimum Inhibitory Concentration) assays to quantify activity .
- Docking Simulations : AutoDock Vina predicts binding to bacterial enzyme active sites (e.g., dihydrofolate reductase) by analyzing hydrogen bonds with the triazole-thione core .
Data Contradiction Analysis
Q. How to address discrepancies in spectroscopic data between NMR and X-ray results?
- Methodological Answer :
- Dynamic Effects : NMR detects time-averaged conformers, while X-ray captures static structures. For example, flexible cyclohexyl groups may show averaged NMR signals but fixed positions in crystallography .
- Solvent vs. Solid-State : Compare DMSO-solvated NMR data with crystal structures. Use Cambridge Structural Database (CSD) entries to benchmark bond angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
